4-Hydroxy Alverine-d5
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Overview
Description
4-Hydroxy Alverine-d5 is a deuterated derivative of 4-Hydroxy Alverine, where five hydrogen atoms are replaced by deuterium. This compound is primarily used in pharmacokinetic studies due to its stability and unique properties. It is a white to slightly yellow solid at room temperature and is known for its application in the study of metabolic pathways .
Preparation Methods
The synthesis of 4-Hydroxy Alverine-d5 involves several steps, starting with the preparation of the parent compound, Alverine. The process includes:
Hydroxylation: Alverine undergoes hydroxylation to form 4-Hydroxy Alverine.
Deuteration: The hydroxylated compound is then subjected to deuteration, where hydrogen atoms are replaced by deuterium.
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes with a focus on maintaining high purity and yield.
Chemical Reactions Analysis
4-Hydroxy Alverine-d5 undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into its corresponding ketone or aldehyde forms.
Reduction: Reduction reactions can revert oxidized forms back to this compound.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Hydroxy Alverine-d5 is widely used in scientific research, particularly in:
Pharmacokinetic Studies: It helps in understanding the metabolic pathways and pharmacokinetics of Alverine and its derivatives.
Analytical Method Development: Used as a reference standard in the development and validation of analytical methods.
Metabolic Research: Stable isotope labeling allows researchers to study metabolic pathways in vivo safely.
Environmental Studies: Used as a standard for detecting environmental pollutants
Mechanism of Action
The mechanism of action of 4-Hydroxy Alverine-d5 is similar to that of Alverine. It acts as a smooth muscle relaxant by directly affecting the muscle in the gut, causing it to relax. This prevents muscle spasms in conditions such as irritable bowel syndrome and diverticular disease. The compound selectively binds with 5-HT1A receptors, reducing the visceral pronociceptive effect of serotonin .
Comparison with Similar Compounds
4-Hydroxy Alverine-d5 is unique due to its deuterated nature, which provides enhanced stability and distinct pharmacokinetic properties. Similar compounds include:
4-Hydroxy Alverine: The non-deuterated form, used in similar applications but with different pharmacokinetic profiles.
N-desethyl Alverine: Another metabolite of Alverine, used in pharmacokinetic studies.
4-Hydroxy Alverine Glucuronide: A conjugated form, also used in metabolic studies
These compounds share similar applications but differ in their metabolic stability and pharmacokinetic behavior.
Properties
IUPAC Name |
4-[3-[1,1,2,2,2-pentadeuterioethyl(3-phenylpropyl)amino]propyl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO/c1-2-21(16-6-10-18-8-4-3-5-9-18)17-7-11-19-12-14-20(22)15-13-19/h3-5,8-9,12-15,22H,2,6-7,10-11,16-17H2,1H3/i1D3,2D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSJBZUMLJSLQMF-ZBJDZAJPSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCC1=CC=CC=C1)CCCC2=CC=C(C=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])N(CCCC1=CC=CC=C1)CCCC2=CC=C(C=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.